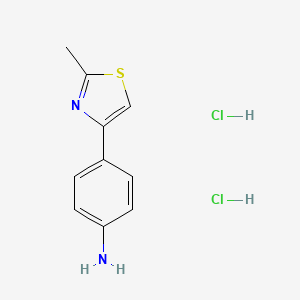4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride
CAS No.: 1156626-78-6
Cat. No.: VC8406568
Molecular Formula: C10H12Cl2N2S
Molecular Weight: 263.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1156626-78-6 |
|---|---|
| Molecular Formula | C10H12Cl2N2S |
| Molecular Weight | 263.19 g/mol |
| IUPAC Name | 4-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride |
| Standard InChI | InChI=1S/C10H10N2S.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H |
| Standard InChI Key | FGCRYCQMXQEYAQ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)C2=CC=C(C=C2)N.Cl.Cl |
| Canonical SMILES | CC1=NC(=CS1)C2=CC=C(C=C2)N.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a 1,3-thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked to an aniline group. The methyl substituent at the thiazole’s 2-position introduces steric and electronic modifications, while the dihydrochloride salt form protonates the aniline’s primary amine, improving aqueous solubility. The molecular formula is C₁₀H₁₂Cl₂N₂S, with a molecular weight of 263.18 g/mol.
Key Structural Features:
-
Thiazole Ring: Aromatic heterocycle contributing to metabolic stability and bioactivity.
-
Methyl Group (C2): Enhances lipophilicity and influences electronic distribution.
-
Aniline Moiety: Facilitates electrophilic substitution reactions and hydrogen bonding.
-
Dihydrochloride Salt: Increases polarity and solubility in polar solvents .
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride can be approached through a two-step process involving (1) thiazole ring formation and (2) salt preparation.
Thiazole Ring Formation
The Hantzsch thiazole synthesis is a viable method, utilizing α-halo ketones and thioureas. For example, reacting 2-bromoacetophenone with thiourea in ethanol under reflux yields the thiazole core . Alternatively, cyclocondensation of cysteamine hydrochloride with nitriles under solvent-free conditions generates dihydrothiazoline intermediates, which can be oxidized to thiazoles using agents like manganese dioxide (MnO₂) .
Representative Reaction:
Salt Formation
Treating the free base 4-(2-methyl-1,3-thiazol-4-yl)aniline with hydrochloric acid in a polar solvent (e.g., ethanol) precipitates the dihydrochloride salt. Stoichiometric control ensures complete protonation of the aniline’s amine group.
Industrial-Scale Production
Continuous flow reactors optimize yield and purity by maintaining precise temperature and mixing parameters. A typical setup involves:
-
Reactor Type: Tubular flow reactor with in-line monitoring.
-
Conditions: 80°C, residence time of 30 minutes.
-
Workup: Liquid-liquid extraction followed by crystallization.
Table 1: Synthetic Yield Comparison
| Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Hantzsch Synthesis | 65 | 90 | Byproduct formation |
| Cyclocondensation/Oxidation | 75 | 92 | Over-oxidation to sulfones |
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO). It is hygroscopic, requiring storage under anhydrous conditions. Thermal gravimetric analysis (TGA) indicates decomposition above 200°C.
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 263.18 g/mol |
| Melting Point | 215–218°C (decomposes) |
| LogP (Predicted) | 1.8 |
| pKa (Aniline NH₃⁺) | 4.2 |
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, D₂O): δ 7.82 (d, J = 8.6 Hz, 2H, ArH), 7.45 (s, 1H, Thiazole-H), 6.75 (d, J = 8.6 Hz, 2H, ArH), 2.65 (s, 3H, CH₃) .
-
¹³C NMR: δ 168.4 (C2-thiazole), 152.1 (C4-thiazole), 134.2 (ArC), 128.9 (ArC), 117.3 (ArC), 16.8 (CH₃) .
Infrared (IR) Spectroscopy
Prominent bands include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume